Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate
CAS No.: 2445785-31-7
Cat. No.: VC4244268
Molecular Formula: C12H21NO3
Molecular Weight: 227.304
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2445785-31-7 |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.304 |
| IUPAC Name | tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate |
| Standard InChI | InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-7-12(9(8)14)5-4-6-12/h8-9,14H,4-7H2,1-3H3,(H,13,15) |
| Standard InChI Key | ARLDCHVHNKSLRC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC2(C1O)CCC2 |
Introduction
Synthesis
Carbamates can be synthesized through various methods, including the reaction of amines with carbamoyl chlorides or the reaction of alcohols with carbamic acid derivatives. The specific synthesis route for Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate would depend on the availability of starting materials and desired conditions.
Related Compounds and Their Applications
While specific data on Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate is not available, related compounds provide insight into potential applications.
Tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate
This compound, with a CAS number of 1239589-52-6, has a molecular weight of 226.32 g/mol and a molecular formula of C12H22N2O2 . It is stored in a dark place at 2-8°C and is classified with hazard statements H302, H315, H319, and H335.
Tert-butyl N-{5-oxospiro[3.3]heptan-2-yl}carbamate
This compound has a molecular weight of 225.29 g/mol and a chemical formula of C12H19NO3 . It is part of a comprehensive catalog of life science products and can be produced in various purity forms.
Potential Biological Activities
Carbamates are known for their diverse biological activities, including insecticidal, fungicidal, and pharmaceutical applications. The carbamate moiety can interact with various biological targets, making these compounds useful in drug development.
Data Table: Related Carbamate Compounds
| Compound Name | CAS Number | Molecular Weight (g/mol) | Molecular Formula |
|---|---|---|---|
| Tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate | 1239589-52-6 | 226.32 | C12H22N2O2 |
| Tert-butyl N-{5-oxospiro[3.3]heptan-2-yl}carbamate | N/A | 225.29 | C12H19NO3 |
| Tert-butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate Hemioxalate | 1041026-71-4 | 486.6 | C22H38N4O8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume